Choline Chloride-13C3
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Overview
Description
Choline Chloride-13C3 is a stable isotope-labeled compound of choline chloride, an organic compound and a quaternary ammonium salt. It is an acyl group acceptor and a substrate for choline acetyltransferase. Choline chloride is widely used as a feed additive, particularly for poultry, to promote growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Choline chloride can be synthesized by methylation of dimethylethanolamine with methyl chloride. The reaction involves the following steps:
Methylation: Dimethylethanolamine reacts with methyl chloride to form choline chloride.
Reaction Conditions: This reaction typically occurs under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: Industrially, choline chloride is produced by the reaction of ethylene oxide, hydrogen chloride, and trimethylamine. Alternatively, it can be synthesized by treating trimethylamine with 2-chloroethanol .
Chemical Reactions Analysis
Types of Reactions: Choline chloride undergoes various chemical reactions, including:
Oxidation: Choline chloride can be oxidized to form betaine.
Reduction: It can be reduced to form trimethylamine.
Substitution: Choline chloride can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Betaine
Reduction: Trimethylamine
Substitution: Various choline derivatives.
Scientific Research Applications
Choline Chloride-13C3 has numerous applications in scientific research, including:
Chemistry: Used as a tracer in stable isotope-labeled studies to track metabolic pathways and chemical reactions.
Biology: Employed in studies of choline metabolism and its role in cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and neurological disorders.
Industry: Utilized in the production of deep eutectic solvents, which are environmentally friendly alternatives to traditional solvents .
Mechanism of Action
Choline Chloride-13C3 acts as a precursor to acetylcholine, a neurotransmitter essential for nerve conduction. It is also involved in the synthesis of phosphatidylcholine, a key component of cell membranes. The compound plays a vital role in maintaining cell membrane integrity, lipid metabolism, and neurotransmission .
Comparison with Similar Compounds
Choline Bitartrate: Another choline salt used as a dietary supplement.
Choline Citrate: Used in dietary supplements and as a food additive.
Phosphatidylcholine: A phospholipid that contains choline and is a major component of cell membranes
Uniqueness: Choline Chloride-13C3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies and research applications. This labeling provides a distinct advantage in studying the dynamic biochemical processes involving choline .
Properties
Molecular Formula |
C5H14ClNO |
---|---|
Molecular Weight |
142.60 g/mol |
IUPAC Name |
2-hydroxyethyl-tri((113C)methyl)azanium;chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1+1,2+1,3+1; |
InChI Key |
SGMZJAMFUVOLNK-HCULJTSZSA-M |
Isomeric SMILES |
[13CH3][N+]([13CH3])([13CH3])CCO.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
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